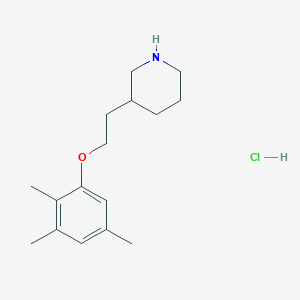![molecular formula C11H18BrNOSi B1397468 2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine CAS No. 1198765-41-1](/img/structure/B1397468.png)
2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine
Vue d'ensemble
Description
Synthesis Analysis
The tert-butyl(dimethyl)silyl (TBDMS) group is commonly used as a protecting group for alcohols due to its ease of introduction and removal under mild conditions . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent. The synthesis of similar compounds has been reported, starting from commercially available 4-bromo-1H-indole and using simple reagents .
Chemical Reactions Analysis
The TBDMS group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent.
Applications De Recherche Scientifique
Substitution Reactions and Azetidinone Derivatives : The compound has been utilized in zinc- and samarium-promoted substitution reactions. One study found that using zinc in Barbier-type reactions of related compounds led to the expected substitution products. Furthermore, unusual cleavage of the N1‒C4 bond in azetidin-2-one derivatives was observed under certain conditions, highlighting its potential in complex organic synthesis (Valiullina et al., 2018).
Fluorescent Sensors for Nitro Compounds and Metal Cations : Compounds structurally related to "2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine" have been synthesized and used as fluorescent sensors. These compounds have shown significant potential in detecting nitro compounds, metal cations, and amino acids, indicating their applicability in chemical sensing and environmental monitoring (Han et al., 2020).
Heterocyclic β-Amino Acids Preparation : The title compound's derivatives have been instrumental in the synthesis of heterocyclic β-amino acids. This synthesis demonstrates its utility in creating novel amino acid derivatives, potentially useful in peptide and peptidomimetic chemistry (Bovy & Rico, 1993).
Spectroscopic and Antimicrobial Studies : Spectroscopic characterization, including FT-IR and NMR, and antimicrobial testing of similar bromo-pyridine compounds have been conducted. These studies offer insights into the compound's molecular structure and potential biological applications (Vural & Kara, 2017).
Reactivity towards Potassium tert-Butoxide : Research has explored the reactivities of halogenopyridines towards potassium tert-butoxide. Understanding these reactivities is crucial for chemical synthesis and reaction optimization (Zoest & Hertog, 2010).
Mécanisme D'action
Target of Action
Similar compounds such as 5-bromo-2-(tert-butyldimethylsiloxy)pyrimidine have been used in organic synthesis , suggesting that the compound might interact with various biological targets depending on the context of its use.
Mode of Action
The tert-butyldimethylsilyl (TBDMS) group is often used as a protective group in organic synthesis, which could influence the compound’s interactions with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine . .
Propriétés
IUPAC Name |
(6-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHQDPMQWCYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)

![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)

![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
